![molecular formula C9H7F2N3O B1467214 [1-(3,4-ジフルオロフェニル)-1H-1,2,3-トリアゾール-4-イル]メタノール CAS No. 1096130-63-0](/img/structure/B1467214.png)
[1-(3,4-ジフルオロフェニル)-1H-1,2,3-トリアゾール-4-イル]メタノール
概要
説明
[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol: is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of the difluorophenyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule for scientific research and industrial applications.
科学的研究の応用
Chemistry: In chemistry, [1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in the development of new drugs and therapeutic agents due to its ability to interact with biological targets .
Medicine: In medicine, the compound is explored for its potential use in the treatment of various diseases. Its triazole ring is a common feature in many antifungal and antibacterial agents, making it a candidate for drug development .
Industry: In the industrial sector, [1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
作用機序
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that [1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol may also interact with various biological targets.
Mode of Action
It’s worth noting that similar compounds, such as indole derivatives, exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that [1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the wide range of biological activities exhibited by similar compounds , it can be inferred that [1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol may affect multiple biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
It’s worth noting that similar compounds, such as isavuconazole, are rapidly transformed into active metabolites by plasma esterases after entering the body . This suggests that [1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol may also have significant bioavailability and undergo metabolism in the body.
Result of Action
Similar compounds, such as indole derivatives, have been found to exhibit a range of biological activities , suggesting that [1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol may also produce various molecular and cellular effects.
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by factors such as the presence of other drugs . This suggests that the action of [1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol may also be influenced by environmental factors.
生化学分析
Biochemical Properties
[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and function . These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
The effects of [1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to altered gene expression profiles . These changes can affect various cellular processes, including cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of [1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target molecules, affecting their activity and function . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in cumulative effects on cellular processes, which are essential for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of [1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity . At higher doses, the compound can induce toxic or adverse effects, including cellular damage and organ toxicity. Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further affect its biological activity. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of [1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins, which facilitate its movement across cellular membranes . These interactions can affect the compound’s localization and accumulation within different cellular compartments, influencing its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of [1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol is essential for understanding its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall biological activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol typically involves the reaction of 3,4-difluoroaniline with propargyl alcohol in the presence of a copper catalyst to form the corresponding triazole. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure optimal yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The triazole ring can participate in substitution reactions, where various substituents can be introduced to modify the chemical properties of the compound.
Common Reagents and Conditions:
Oxidation: MnO2 in dry dichloromethane (CH2Cl2) is commonly used for oxidation reactions.
Reduction: NaBH4 in methanol or ethanol is used for reduction reactions.
Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C) are often employed for substitution reactions.
Major Products: The major products formed from these reactions include oxidized triazole derivatives, reduced triazole derivatives, and various substituted triazole compounds, each with distinct chemical and biological properties .
類似化合物との比較
1-(2,4-difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl: This compound shares the difluorophenyl group and triazole ring but has a different overall structure, leading to distinct chemical and biological properties.
1-(2,4-difluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-ylmethanol: Another similar compound with a pyrazole ring instead of a triazole ring, which affects its reactivity and applications.
Uniqueness: The uniqueness of [1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol lies in its specific combination of the difluorophenyl group and triazole ring, which imparts unique chemical stability and biological activity. This makes it a valuable compound for various scientific and industrial applications .
特性
IUPAC Name |
[1-(3,4-difluorophenyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N3O/c10-8-2-1-7(3-9(8)11)14-4-6(5-15)12-13-14/h1-4,15H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWMLFMMEVWDMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=C(N=N2)CO)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


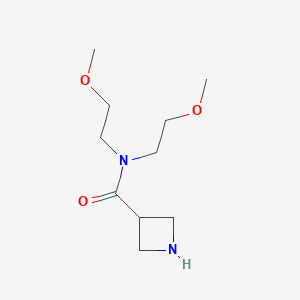
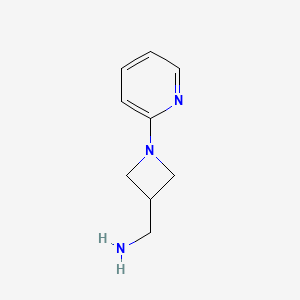
![[3-(2-Methoxyethyl)-3-piperidinyl]methanol](/img/structure/B1467136.png)
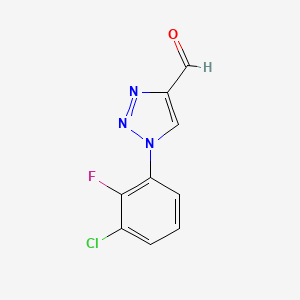
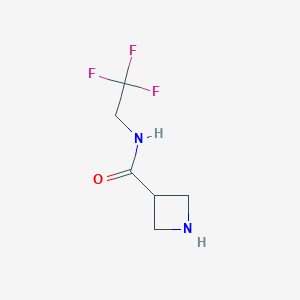
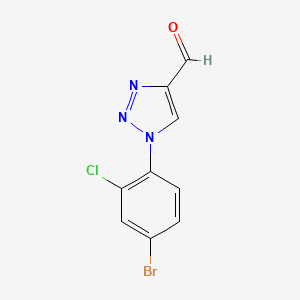
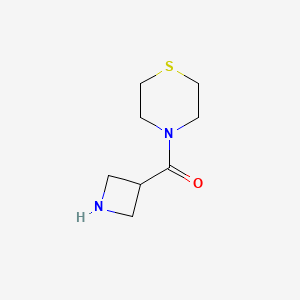
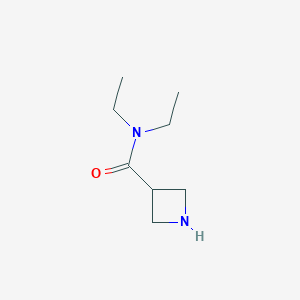
![1-[(5-Chloro-2-methoxyphenyl)carbamoyl]azetidine-3-carboxylic acid](/img/structure/B1467144.png)
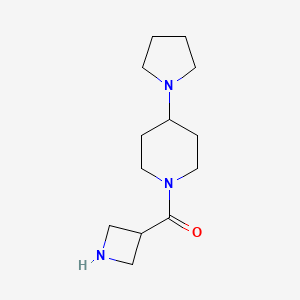
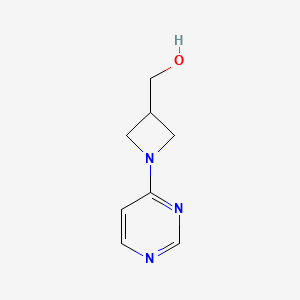
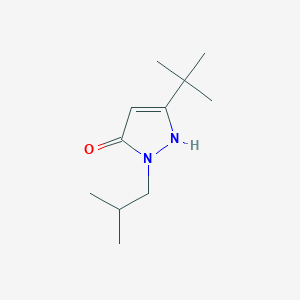
![1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467151.png)

